6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid
Overview
Description
6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 6-position and a carboxylic acid group at the 4-position
Scientific Research Applications
6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its aromatic structure and electronic properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.
Biological Research: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
The future directions of research on 6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid could involve further exploration of its synthesis methods, as well as its potential pharmacological effects. Given the anti-inflammatory effects of pyrimidines , there may be potential for the development of new pyrimidines as anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and ethyl cyanoacetate.
Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with ethyl cyanoacetate under basic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as ammonium acetate, to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyrimidine-4-carboxylic acid: Lacks the fluorine substituent, which can affect its electronic properties and reactivity.
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid: Similar structure but with the fluorine substituent at the 4-position of the phenyl ring, leading to different steric and electronic effects.
6-(3-Chlorophenyl)pyrimidine-4-carboxylic acid: Contains a chlorine substituent instead of fluorine, which can influence its chemical behavior and biological activity.
Uniqueness
6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which can enhance its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(3-fluorophenyl)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-2-7(4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXPPUYTEIKGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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